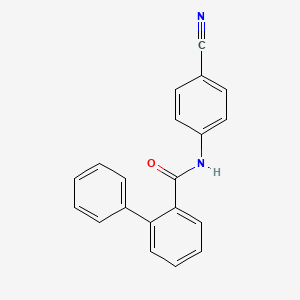

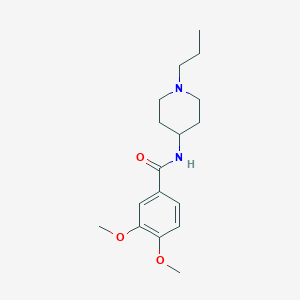

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of chemicals characterized by the presence of a thiadiazole ring, which is a heterocyclic compound containing sulfur and nitrogen. The specific structure of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide suggests potential applications in various fields of chemistry and pharmacology, excluding drug use and dosage details as per the request.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves cyclization reactions and condensation processes. While the provided papers do not directly address the synthesis of the exact compound , they discuss the synthesis of closely related derivatives, suggesting similar synthetic pathways could be applicable. For instance, the synthesis of thiadiazole derivatives can be achieved via amidation reactions using EDC and HOBt in acetonitrile solvent at room temperature condition, indicating a possible method for synthesizing the target compound by adapting the starting materials and reaction conditions accordingly (Mohammadi-Farani, Heidarian, & Aliabadi, 2014).

Molecular Structure Analysis

Molecular structure analyses of thiadiazole derivatives highlight the presence of intermolecular interactions, such as hydrogen bonding, which contribute to their 3D structures. For example, compounds with a thiadiazole ring demonstrate 'V' shaped molecular geometries and exhibit various intermolecular interactions like N–H···O, N–H···N, and C–H···N hydrogen bonds (Boechat et al., 2011). These characteristics are crucial for understanding the compound's reactivity and potential binding properties.

Chemical Reactions and Properties

Thiadiazole derivatives participate in various chemical reactions, reflecting their rich chemistry and potential for functionalization. The chemical properties of these compounds, such as their ability to undergo substitution reactions or act as ligands in coordination complexes, are influenced by the electron-rich nature of the thiadiazole ring. This aspect was explored in studies that synthesized new derivatives and evaluated their chemical reactivity (Sayed, Khalil, & Raslan, 2016).

Propriétés

IUPAC Name |

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS2/c20-14(11-21-13-9-5-2-6-10-13)17-16-19-18-15(22-16)12-7-3-1-4-8-12/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETQCXKDEOKHTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN=C(S2)NC(=O)CSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B5868596.png)

![2-[(carboxymethyl)sulfinyl]benzoic acid](/img/structure/B5868608.png)

![2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5868614.png)

![1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine](/img/structure/B5868630.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B5868647.png)

![2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide](/img/structure/B5868656.png)

![N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5868664.png)

![N-[3-(methylthio)phenyl]-3-phenylacrylamide](/img/structure/B5868670.png)